molecular formula C25H28O3 B11632525 3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11632525
M. Wt: 376.5 g/mol
InChI Key: JUGDHBSAXDUKNH-JLHYYAGUSA-N
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Description

3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by its complex structure, which includes a hexyl chain, a methyl group, and a phenylprop-2-en-1-yl ether moiety attached to a chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then alkylated with hexyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is then subjected to etherification with (2E)-3-phenylprop-2-en-1-ol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Various ether derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

3-hexyl-4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C25H28O3/c1-3-4-5-9-14-23-19(2)22-16-15-21(18-24(22)28-25(23)26)27-17-10-13-20-11-7-6-8-12-20/h6-8,10-13,15-16,18H,3-5,9,14,17H2,1-2H3/b13-10+

InChI Key

JUGDHBSAXDUKNH-JLHYYAGUSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC/C=C/C3=CC=CC=C3)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC=CC3=CC=CC=C3)OC1=O)C

Origin of Product

United States

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